molecular formula C23H25ClN2O B15098752 9-(2,5-dimethylphenyl)-2-chlorospiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazi ne-6,1'-cyclohexane]

9-(2,5-dimethylphenyl)-2-chlorospiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazi ne-6,1'-cyclohexane]

Cat. No.: B15098752
M. Wt: 380.9 g/mol
InChI Key: YNPLDIBGYKRKJW-UHFFFAOYSA-N
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Description

This compound is a spirocyclic derivative featuring a benzo-fused pyrazolino-oxazine core linked to a cyclohexane ring. The structure includes a 2,5-dimethylphenyl substituent at position 9 and a chlorine atom at position 2, which influence its electronic and steric properties.

Properties

Molecular Formula

C23H25ClN2O

Molecular Weight

380.9 g/mol

IUPAC Name

9-chloro-2-(2,5-dimethylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C23H25ClN2O/c1-15-6-7-16(2)18(12-15)20-14-21-19-13-17(24)8-9-22(19)27-23(26(21)25-20)10-4-3-5-11-23/h6-9,12-13,21H,3-5,10-11,14H2,1-2H3

InChI Key

YNPLDIBGYKRKJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,5-dimethylphenyl)-2-chlorospiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclohexane] typically involves multi-step organic reactions. The starting materials often include substituted phenols and cyclohexanone derivatives. The key steps in the synthesis may involve:

    Formation of the spiro compound: This can be achieved through a cyclization reaction where the phenol derivative reacts with the cyclohexanone derivative under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom can be done using reagents like thionyl chloride or phosphorus pentachloride.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the spiro center.

    Reduction: Reduction reactions can target the oxazine ring or the chlorinated site.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The spiro structure can impart unique biological activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 9-(2,5-dimethylphenyl)-2-chlorospiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclohexane] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related spiro derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Variations Notes
9-(2,5-Dimethylphenyl)-2-chlorospiro[...]cyclohexane (Target) C23H25ClN2O* ~392.9* 2-Cl, 9-(2,5-dimethylphenyl) Cyclohexane spiro ring Enhanced steric bulk from dimethylphenyl may reduce solubility
9′-Chloro-2′-phenyl-spiro[...]cyclohexane () C21H21ClN2O 352.86 2-Cl, 9-phenyl Cyclohexane spiro ring Simpler phenyl group increases lipophilicity
2′-(4-Chlorophenyl)-7′-methoxy-spiro[...]cyclohexane () C22H21ClN2O2 388.87 4-Cl-phenyl, 7-OCH3 Methoxy group at position 7 Electron-donating OCH3 may improve solubility
9-Chloro-5-(2,5-dimethoxyphenyl)-2-thienyl-spiro[...] () C23H19ClN2O3S ~438.92 2-thienyl, 5-(2,5-dimethoxyphenyl), 9-Cl Thiophene substitution Sulfur atom introduces polarizability and potential metabolic stability
9′-Chloro-2′-(4-methylphenyl)-spiro[...]cyclopentane () C21H21ClN2O* ~352.86* 4-methylphenyl, cyclopentane spiro ring Cyclopentane instead of cyclohexane Smaller spiro ring increases ring strain and alters conformation

*Calculated based on analogous structures in and .

Key Comparative Insights:

Substituent Effects :

  • The 2,5-dimethylphenyl group in the target compound introduces significant steric hindrance compared to simpler phenyl () or 4-chlorophenyl () substituents. This may reduce reactivity in electrophilic substitution reactions .
  • Methoxy groups () enhance solubility in polar solvents, while thienyl () and dimethylphenyl substituents increase hydrophobicity .

Spiro Ring Variations :

  • Cyclohexane spiro rings (Target, ) offer greater conformational flexibility compared to cyclopentane (), which may influence binding affinity in biological targets .

Synthetic Accessibility :

  • Base-mediated reductive cyclization (e.g., using K2CO3 in NMP, as in ) is a common method for spiro compounds, but yields depend on substituent compatibility. Bulkier groups (e.g., dimethylphenyl) may require longer reaction times .

Research Findings and Implications

  • Spectroscopic Data : While direct data for the target compound are lacking, analogous spiro derivatives (e.g., ) show characteristic IR peaks for C-Cl (~750 cm⁻¹) and C-N (~1,650 cm⁻¹) bonds, with ^1H NMR signals for aromatic protons between δ 6.5–8.0 ppm .
  • Thermal Stability : Spiro compounds with bulky substituents (e.g., dimethylphenyl) exhibit higher melting points (>250°C) compared to methoxy-substituted derivatives (~215°C, ), suggesting enhanced crystalline packing .

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